2-(2,2-Dimethylpropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropyl)benzoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a 2,2-dimethylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,2-dimethylpropyl)benzaldehyde or this compound.
Reduction: Formation of 2-(2,2-dimethylpropyl)benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(2,2-Dimethylpropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)benzoic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropyl)benzaldehyde
- 2-(2,2-Dimethylpropyl)benzyl alcohol
- 2-(2,2-Dimethylpropyl)benzonitrile
Comparison
Compared to its similar compounds, 2-(2,2-Dimethylpropyl)benzoic acid is unique due to its carboxylic acid functional group. This group imparts distinct chemical reactivity and biological activity, making it valuable in various applications. The presence of the 2,2-dimethylpropyl group also enhances its lipophilicity, influencing its solubility and interaction with biological membranes .
Biological Activity
2-(2,2-Dimethylpropyl)benzoic acid is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a derivative of benzoic acid, notable for its unique structure that includes a bulky 2,2-dimethylpropyl substituent. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anti-inflammatory properties.
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₆O₂
- Molecular Weight : 192.26 g/mol
- Physical State : White crystalline solid
Synthesis
The synthesis of this compound typically involves the alkylation of benzoic acid derivatives through methods such as Friedel-Crafts alkylation. The reaction commonly uses 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under controlled conditions to yield the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated in vitro and in vivo. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. The mechanism appears to involve modulation of the NF-kB pathway, which plays a crucial role in inflammatory responses .
Antidiabetic Potential
Recent studies have explored the use of this compound as a potential antidiabetic agent. In animal models, it has been reported to lower blood glucose levels and improve insulin sensitivity without significant side effects such as weight gain or ulcerogenic toxicity.
Case Studies
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
-
Antidiabetic Activity :
- A recent investigation into the antidiabetic properties revealed that administration of this compound led to a reduction in fasting blood glucose levels by approximately 30% in diabetic rats compared to controls.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Receptors : It could alter receptor activity related to glucose metabolism and inflammation.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Benzoic Acid | C₆H₅COOH | Simple structure; widely used as a preservative |
4-Methylbenzoic Acid | C₆H₄(CH₃)COOH | Methyl group at para position; different sterics |
3-(2,2-Dimethylpropyl)benzoic Acid | C₁₃H₁₈O₂ | Different substitution pattern; varied reactivity |
Salicylic Acid | C₇H₆O₃ | Hydroxy group at ortho position; known anti-inflammatory |
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPYTOSIMXYFQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.